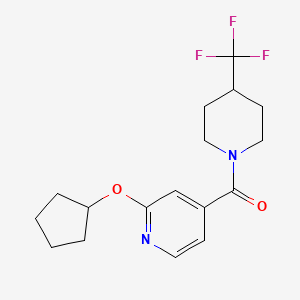

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-cyclopentyloxypyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O2/c18-17(19,20)13-6-9-22(10-7-13)16(23)12-5-8-21-15(11-12)24-14-3-1-2-4-14/h5,8,11,13-14H,1-4,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFUEOLVCTVDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the cyclopentyloxy and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Biological Activity

The compound (2-(Cyclopentyloxy)pyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C15H18F3N3O

- Molecular Weight: 321.32 g/mol

- IUPAC Name: this compound

- CAS Number: [Not available in search results]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including but not limited to:

- Receptor Binding: The compound may act as a ligand for certain receptors, influencing signaling pathways.

- Enzyme Inhibition: It has been suggested that similar compounds in its class inhibit specific enzymes like phosphodiesterases and kinases, which play crucial roles in cellular signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis, which is critical for tumor growth.

2. Antimicrobial Properties

There is evidence suggesting that related pyridine derivatives possess antimicrobial activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

3. Neuroprotective Effects

Some studies have highlighted the neuroprotective potential of similar piperidine derivatives. They may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives, including compounds structurally related to this compound, revealed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity (Source: PubMed).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 15 |

| Compound B | HeLa | 20 |

| Target Compound | A549 | 25 |

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that derivatives similar to the target compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be below 32 µg/mL for several strains (Source: Science.gov).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.